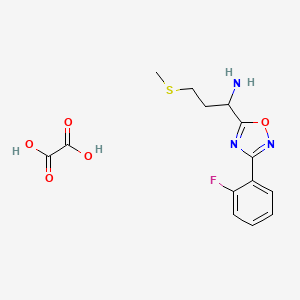
2-Bromo-3,4-difluorobenzonitrile
Descripción general
Descripción
2-Bromo-3,4-difluorobenzonitrile is an organic compound with the molecular formula C7H2BrF2N and a molecular weight of 218 g/mol . It is a derivative of benzonitrile, where the benzene ring is substituted with bromine and fluorine atoms. This compound is used in various chemical syntheses and has applications in multiple scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of 2-Bromo-3,4-difluorobenzonitrile typically involves the bromination and fluorination of benzonitrile derivatives. One common method starts with 3,4-difluorobenzonitrile, which is then brominated using bromine or a brominating agent under controlled conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, and the temperature is maintained at a moderate level to ensure the selective substitution of the bromine atom.
Industrial Production Methods
Industrial production of this compound often involves large-scale bromination and fluorination processes. These methods are designed to be cost-effective and environmentally friendly. For example, the use of phase transfer catalysts and recyclable solvents can enhance the efficiency of the reaction and reduce waste . The final product is purified through recrystallization or distillation to achieve high purity levels suitable for industrial applications.
Análisis De Reacciones Químicas
Types of Reactions
2-Bromo-3,4-difluorobenzonitrile undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex aromatic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used under controlled conditions.
Major Products
The major products formed from these reactions include substituted benzonitriles, which can be further utilized in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals .
Aplicaciones Científicas De Investigación
2-Bromo-3,4-difluorobenzonitrile has a wide range of applications in scientific research:
Biology: The compound can be used in the development of bioactive molecules and as a probe in biochemical studies.
Medicine: It serves as an intermediate in the synthesis of potential drug candidates and therapeutic agents.
Mecanismo De Acción
The mechanism of action of 2-Bromo-3,4-difluorobenzonitrile involves its interaction with specific molecular targets. The bromine and fluorine atoms on the benzene ring can influence the compound’s reactivity and binding affinity to various biological molecules. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to specific biological effects.
Comparación Con Compuestos Similares
Similar Compounds
3-Bromo-2,4-difluorobenzonitrile: Similar in structure but with different substitution patterns, leading to variations in reactivity and applications.
2,3-Difluorobenzonitrile:
4-Bromo-2-fluorobenzonitrile: Another related compound with different substitution, used in the synthesis of heterocycles and liquid crystals.
Uniqueness
2-Bromo-3,4-difluorobenzonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in the synthesis of specialized compounds and in various research applications .
Propiedades
IUPAC Name |
2-bromo-3,4-difluorobenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2BrF2N/c8-6-4(3-11)1-2-5(9)7(6)10/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJSCMTNRSYZUJK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1C#N)Br)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2BrF2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![2-{6-Fluoroimidazo[1,2-a]pyridin-2-yl}acetic acid hydrochloride](/img/structure/B1450361.png)




![6-(2-(Trifluoromethyl)phenyl)-1H-pyrrolo[3,2-b]pyridine](/img/structure/B1450367.png)



![6-Chloroimidazo[1,2-a]pyridin-3-amine](/img/structure/B1450377.png)
